[3,3-Bipyridine]-6,6-dicarboxaldehyde
Overview
Description
[3,3-Bipyridine]-6,6-dicarboxaldehyde is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of aldehyde groups at the 6,6-positions on the bipyridine structure. It is a versatile compound with significant applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,3-Bipyridine]-6,6-dicarboxaldehyde typically involves the functionalization of bipyridine derivatives. One common method is the oxidation of [3,3-Bipyridine]-6,6-dimethyl to introduce the aldehyde groups. This can be achieved using oxidizing agents such as manganese dioxide or chromium trioxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, in combination with suitable ligands, facilitates the selective oxidation of bipyridine derivatives. These processes are optimized for large-scale production to meet the demands of various industries .
Chemical Reactions Analysis
Types of Reactions
[3,3-Bipyridine]-6,6-dicarboxaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide, chromium trioxide, and potassium permanganate are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: [3,3-Bipyridine]-6,6-dicarboxylic acid
Reduction: [3,3-Bipyridine]-6,6-dimethanol
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
[3,3-Bipyridine]-6,6-dicarboxaldehyde has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a building block for drug development.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [3,3-Bipyridine]-6,6-dicarboxaldehyde is primarily related to its ability to form coordination complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The aldehyde groups also allow for further functionalization, enabling the compound to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
[2,2-Bipyridine]: Another bipyridine derivative with nitrogen atoms at the 2,2-positions. It is widely used as a ligand in coordination chemistry.
[4,4-Bipyridine]: This compound has nitrogen atoms at the 4,4-positions and is known for its use in the synthesis of viologens and other electrochemical applications.
Uniqueness
[3,3-Bipyridine]-6,6-dicarboxaldehyde is unique due to the presence of aldehyde groups at the 6,6-positions, which allows for specific functionalization and reactivity. This makes it particularly valuable in the synthesis of complex molecules and coordination complexes that are not easily accessible with other bipyridine derivatives .
Properties
IUPAC Name |
5-(6-formylpyridin-3-yl)pyridine-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-7-11-3-1-9(5-13-11)10-2-4-12(8-16)14-6-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQXMTUQLRZKMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CN=C(C=C2)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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